Methyl 3,5-bis(methoxymethoxy)benzoate
Description
Properties
CAS No. |
76280-59-6 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
methyl 3,5-bis(methoxymethoxy)benzoate |
InChI |
InChI=1S/C12H16O6/c1-14-7-17-10-4-9(12(13)16-3)5-11(6-10)18-8-15-2/h4-6H,7-8H2,1-3H3 |
InChI Key |
IISXFBLBSRVTIP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Spectral Properties
Key Observations :
- Solubility: Bulky substituents (e.g., cyclohexylmethoxy, benzyloxy) enhance solubility in non-polar solvents (e.g., CH2Cl2, toluene) but reduce water miscibility.
- Thermal Stability : Higher molecular weight correlates with elevated melting points (e.g., cyclohexylmethoxy derivative at ~70°C vs. liquid allyloxy analogs) .
Crystallographic and Structural Insights
- Methyl 3,5-Bis(cyclohexylmethoxy)benzoate: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular van der Waals interactions dominating packing. The cyclohexyl groups adopt chair conformations, minimizing steric strain .
- Methyl 3,5-Bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate: Forms hydrogen-bonded sheets along the ab plane via O–H···O interactions (d = 1.84–2.00 Å), critical for stabilizing supramolecular assemblies .
Preparation Methods
Direct Alkylation of Methyl 3,5-Dihydroxybenzoate
The most scalable and widely reported method involves the alkylation of methyl 3,5-dihydroxybenzoate using chloromethyl methyl ether (MOMCl) generated in situ. This approach, adapted from Costa et al. (2024), proceeds as follows:
Reagents and Conditions
-
Starting material : Methyl 3,5-dihydroxybenzoate (8.4 g, 50 mmol)
-
Alkylating agent : Methylal (21.3 mL, 240 mmol) and acetyl chloride (17.2 mL, 241 mmol) catalyzed by Zn(OTf)₂ (0.014 mmol)
-
Base : N,N-Diisopropylethylamine (DIPEA, 42 mL, 241 mmol)
-
Solvent : Anhydrous tetrahydrofuran (THF, 110 mL)
-
Temperature : 0°C initially, then room temperature (24 h reaction)
Procedure
-
Generation of MOMCl : Methylal and Zn(OTf)₂ are combined at room temperature, followed by dropwise addition of acetyl chloride. The mixture is stirred for 4 h to yield MOMCl, a toxic and carcinogenic intermediate requiring strict safety protocols.
-
Alkylation : The MOMCl solution is added dropwise to a mixture of methyl 3,5-dihydroxybenzoate and DIPEA in THF at 0°C. After warming to room temperature, the reaction forms an orange suspension.
-
Workup : The mixture is quenched with saturated NH4Cl, extracted with ethyl acetate, and washed sequentially with HCl, NaHCO3, and NaCl.
-
Purification : Column chromatography (silica gel, 25% ethyl acetate/hexane) yields the product as a colorless oil (11.787 g, 92%).
Key Advantages
-
High yield (92%) under mild conditions.
-
Scalable to multigram quantities.
-
Compatibility with moisture-sensitive reagents due to anhydrous conditions.
Alternative Methods and Modifications
While the direct alkylation method dominates literature, variations in base and solvent have been explored:
| Variable | Standard Conditions | Modifications | Impact on Yield |
|---|---|---|---|
| Base | DIPEA | K₂CO₃ in DMF | Reduced yield (70%) |
| Solvent | THF | Dimethylformamide (DMF) | Increased byproducts |
| Alkylating Agent | MOMCl (generated in situ) | Pre-formed MOMCl | Similar efficiency |
Substituting DIPEA with potassium carbonate in DMF led to lower yields due to incomplete deprotonation of hydroxyl groups. Pre-formed MOMCl avoided the need for in situ generation but introduced handling risks.
Reaction Optimization
Catalytic Efficiency
The use of Zn(OTf)₂ as a catalyst for MOMCl generation improved reaction kinetics, reducing side products like mono-alkylated derivatives. A catalytic loading of 0.028 mol% (relative to methylal) proved optimal.
Stoichiometry
A 4.8:1 molar ratio of methylal to methyl 3,5-dihydroxybenzoate ensured complete di-alkylation. Excess methylal minimized residual starting material but complicated purification.
Temperature Control
Maintaining 0°C during MOMCl addition prevented exothermic side reactions. Subsequent stirring at room temperature ensured complete conversion.
Purification Techniques
Column Chromatography
Silica gel chromatography (25% ethyl acetate/hexane) effectively separated the product from mono-alkylated byproducts (Rf = 0.61).
Crystallization
While the product typically isolates as an oil, prolonged storage in toluene at -20°C induced crystallization over weeks, yielding X-ray-quality crystals.
Analytical Characterization
| Technique | Data | Source |
|---|---|---|
| HRMS | [M+H]⁺ = 257.1001 (calc. 257.1028) | |
| ¹H NMR | δ 7.15 (s, 2H, Ar-H), δ 3.77–3.91 (m, 8H) | |
| ¹³C NMR | δ 166.8 (C=O), δ 94.2 (OCH2OCH3) |
Applications and Derivatives
The compound serves as a precursor to 3,5-bis(methoxymethoxy)benzenemethanol, a building block for antimalarial dimers . Its methoxymethoxy groups are selectively deprotected under acidic conditions for further functionalization.
Q & A
Q. What are the optimized synthetic routes for Methyl 3,5-bis(methoxymethoxy)benzoate, and how can reaction conditions be adjusted to minimize byproducts?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on methyl 3,5-dihydroxybenzoate using methoxymethyl halides. Key variables include:
- Base selection : Potassium carbonate (K₂CO₃) in DMF is commonly used to deprotonate hydroxyl groups .
- Solvent : Polar aprotic solvents like DMF enhance reaction efficiency but require thorough post-reaction washing to remove residual salts .
- Purification : Column chromatography (silica gel, petroleum ether:diethyl ether 1:1) effectively separates mono- and di-substituted byproducts .
- Crystallization : Slow evaporation or prolonged storage in non-polar solvents (e.g., toluene) yields high-purity crystals, though this may take months .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ ~7.15 (aromatic protons) and δ ~3.77–3.91 (methoxymethoxy and methyl ester groups) confirm substitution patterns . Discrepancies in coupling constants (e.g., J = 2.3 Hz for aromatic protons) may arise from steric hindrance or solvent effects.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 361.2379) validates molecular composition .
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms bond lengths/angles (e.g., C–O distances of ~1.43 Å for methoxymethoxy groups) .
Q. How can crystallization challenges for this compound be addressed to obtain single crystals suitable for XRD?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., toluene:diethyl ether) to modulate solubility.
- Temperature gradient : Gradual cooling from 80°C to room temperature promotes slow nucleation .
- Seeding : Introduce pre-formed microcrystals to guide growth.
- Patience : Crystals may require months to form, as observed in analogous compounds .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological or material properties of this compound derivatives?
- Methodological Answer :
- Substitution patterns : The 3,5-bis(methoxymethoxy) motif enhances solubility and steric bulk, impacting ligand-receptor interactions (e.g., antitumor activity in curcuminoid analogs) .
- Electron-withdrawing/donating groups : Trifluoromethyl or allyloxy substitutions alter electronic properties, affecting reactivity in cross-coupling or polymerization reactions .
- Quantitative SAR (QSAR) : Use DFT calculations to correlate substituent electronic parameters (e.g., Hammett constants) with experimental outcomes .
Q. How can this compound be integrated into hyperbranched polymers, and what role does its structure play in material performance?
- Methodological Answer :
- Monomer design : The benzoate core serves as a branching point. React with diols (e.g., 8-hydroxyoctanol) to form ester linkages, enabling step-growth polymerization .
- Catalyst optimization : Tin-based catalysts (e.g., (n-Bu)₂Sn(OAc)₂) at 120°C under argon achieve high molecular weights .
- Application-specific tuning : Adjust the spacer length (e.g., hexyl vs. octyl) to modulate thermal stability or lubricity in polymer films .
Q. What computational strategies are effective for modeling the electronic and steric effects of this compound in supramolecular assemblies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoredox catalysis .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
- SHELX refinement : Use crystallographic data to validate computed bond angles and torsional strain .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR peak assignments with XRD-derived torsion angles to identify conformational flexibility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing anomalies .
- Dynamic NMR : Probe temperature-dependent peak broadening to detect hindered rotation of methoxymethoxy groups .
Methodological Best Practices
- Handling air-sensitive intermediates : Conduct reactions under argon and store products in sealed, dark vials to prevent oxidation .
- Data reproducibility : Replicate syntheses ≥3 times and report average yields ± standard deviations .
- Ethical benchmarking : Avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize journals with rigorous review processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
